甲基丙烯酰基甘氨酸

概述

描述

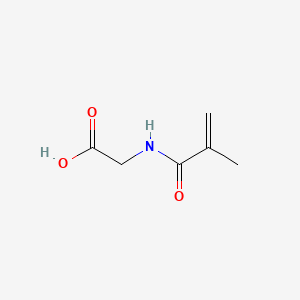

N-Methacryloylglycine, with the chemical formula C7H11NO3 and CAS registry number 23578-45-2, is a compound known for its applications in various fields. This white solid is characterized by its methacryloyl and glycine functional groups. It is commonly used as a monomer in the synthesis of polymers and copolymers, offering a versatile platform for the development of materials with specific properties . N-Methacryloylglycine is also used in the production of dental materials, such as dental adhesives and dental composites, due to its excellent adhesive properties and biocompatibility .

科学研究应用

N-Methacryloylglycine has a wide range of scientific research applications:

生化分析

Biochemical Properties

N-Methacryloylglycine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycan processing enzymes, which are crucial in the remodeling of N-glycans . These interactions are essential for the proper functioning of glycoproteins, as they influence the kinetics of glycan maturation processes.

Cellular Effects

N-Methacryloylglycine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the folding of glycoproteins in the endoplasmic reticulum, which is critical for maintaining cellular homeostasis . Additionally, it can modulate the activity of lectin chaperones such as calnexin and calreticulin, which are involved in protein quality control.

Molecular Mechanism

The molecular mechanism of N-Methacryloylglycine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by interacting with specific glycan processing enzymes, leading to differential N-glycan reactivities depending on the surrounding protein tertiary structure . This interaction results in the generation of diverse glycan structures on mature proteins, which can influence their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methacryloylglycine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the remodeling of N-glycans by N-Methacryloylglycine is a time-dependent process, with different glycosylation sites exhibiting varying kinetic properties . This temporal aspect is essential for understanding the compound’s impact on cellular processes in both in vitro and in vivo studies.

Subcellular Localization

The subcellular localization of N-Methacryloylglycine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it needs to be in proximity to its target enzymes and proteins to exert its effects. The endoplasmic reticulum and Golgi apparatus are key sites where N-Methacryloylglycine is active, influencing glycan processing and protein quality control .

准备方法

N-Methacryloylglycine can be synthesized through various methods. One common synthetic route involves the reaction of methacrylic acid with glycine in the presence of a dehydrating agent . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. Industrial production methods often involve the use of methacryloyl chloride and glycine, which react to form N-Methacryloylglycine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization.

化学反应分析

N-Methacryloylglycine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution Reactions: The methacryloyl group can undergo nucleophilic substitution reactions, where the glycine moiety remains intact.

Addition Reactions: The double bond in the methacryloyl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and electrophiles for addition reactions. The major products formed from these reactions are typically polymers or modified N-Methacryloylglycine derivatives .

作用机制

The mechanism by which N-Methacryloylglycine exerts its effects is primarily through its ability to polymerize and form stable networks. In drug delivery systems, it acts as a carrier that can encapsulate therapeutic agents and release them in a controlled manner . The molecular targets and pathways involved in its action include interactions with cellular membranes and extracellular matrices, which facilitate the delivery of drugs to specific sites in the body .

相似化合物的比较

N-Methacryloylglycine is unique due to its combination of methacryloyl and glycine functional groups, which provide it with distinct properties. Similar compounds include:

Methacryloylaminoacetic acid: Similar in structure but lacks the glycine moiety.

Methacryloylglycine: Another similar compound with slight variations in the functional groups.

These compounds share some properties with N-Methacryloylglycine but differ in their specific applications and reactivity.

属性

IUPAC Name |

2-(2-methylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURDYMMTZXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178215 | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23578-45-2 | |

| Record name | N-Methacryloyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the unique properties of polymers containing N-Methacryloylglycine in drug delivery?

A1: [] Researchers have investigated polymers incorporating N-Methacryloylglycine as potential drug carriers, focusing on their enzymatic degradation. Copolymers of N-Methacryloylglycine with other monomers like styrene, vinyl acetate, and 2-hydroxyethyl methacrylate were synthesized. The study demonstrated that the release rate of a model drug, biphenyl-2-ol, from these copolymers could be controlled by manipulating the copolymer composition and structure. This suggests that N-Methacryloylglycine-containing polymers could be tailored for specific drug release profiles, potentially enhancing drug efficacy and reducing side effects.

Q2: How does the structure of N-Methacryloylglycine-based polymers influence their interaction with enzymes?

A2: [] A study exploring the enzymatic hydrolysis of N-Methacryloylglycine-containing polymers by α-chymotrypsin provided valuable insights. It revealed that the hydrolysis rate is influenced by the type and arrangement of comonomers in the polymer chain. For instance, copolymers with a higher proportion of substrate units showed faster degradation. Interestingly, the study also observed that the specific sequence of monomers within the polymer had less impact on the hydrolysis rate than the overall composition. This suggests that by strategically choosing and arranging comonomers alongside N-Methacryloylglycine, researchers can fine-tune the biodegradability of these polymers for specific applications.

Q3: How does N-Methacryloylglycine compare to N-Methacryloyl-β-alanine in terms of its protonation behavior in polymers?

A3: [] Research has shown that polymers of N-Methacryloylglycine and N-Methacryloyl-β-alanine, while structurally similar, exhibit distinct protonation behaviors. These differences stem from the varying interactions of the amide groups within the polymer chains with water molecules. FT-IR spectroscopic analysis revealed that the amide group in poly(N-Methacryloylglycine) undergoes more significant hydration upon protonation compared to poly(N-Methacryloyl-β-alanine). This difference in hydration directly impacts the polymers' basicity and their response to changes in pH. Understanding these subtle structural differences and their consequences is crucial for designing polymers with specific properties for applications like controlled drug delivery or stimuli-responsive materials.

Q4: Can N-Methacryloylglycine be utilized to create responsive materials for sensing applications?

A4: [] A study demonstrated the successful development of a sophisticated sensing platform based on a europium (Eu(iii)) coordination polymer film incorporating N-Methacryloylglycine (Eu(iii)-PMAG). This film, deposited on an electrode, exhibited fluorescence sensitive to various analytes. For example, the presence of copper ions (Cu(ii)) quenched the fluorescence, while the addition of EDTA restored it. This response was attributed to the modulation of the "antenna effect" between Eu(iii) and N-Methacryloylglycine within the film. The platform's versatility was further demonstrated by integrating the electrocatalytic properties of NADH and a ferrocene probe, enabling the creation of a multi-input logic system for sensing applications. This research highlights the potential of N-Methacryloylglycine-containing materials in developing advanced sensing platforms for diverse analytes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)

![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)

![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)

![[(4-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxysulfonic acid](/img/structure/B1218509.png)

![(2E)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)